molecular formula C13H16Cl3N B071132 N-Cyclohexylmethyl-2,4,6-trichloroaniline CAS No. 177721-94-7

N-Cyclohexylmethyl-2,4,6-trichloroaniline

Cat. No.: B071132
CAS No.: 177721-94-7
M. Wt: 292.6 g/mol
InChI Key: NUQZKYIBVNTBHO-UHFFFAOYSA-N
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Description

N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chemical compound characterized by the presence of a cyclohexylmethyl group attached to a 2,4,6-trichloroaniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexylmethyl-2,4,6-trichloroaniline typically involves the chlorination of aniline derivatives. One common method is the use of N-chlorosuccinimide (NCS) in acetonitrile, which facilitates the regioselective trichlorination of aniline to produce 2,4,6-trichloroaniline . This intermediate can then be further reacted with cyclohexylmethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine or sulfuryl chloride. These methods require stringent control of reaction conditions and emissions due to the highly corrosive nature of the reagents involved .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexylmethyl-2,4,6-trichloroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these processes are less commonly documented.

Common Reagents and Conditions

    N-Chlorosuccinimide (NCS): Used for the chlorination of aniline derivatives.

    Cyclohexylmethyl Chloride: Utilized in the alkylation step to introduce the cyclohexylmethyl group.

Major Products Formed

The primary product formed from the chlorination of aniline is 2,4,6-trichloroaniline, which is then converted to this compound through subsequent reactions .

Scientific Research Applications

N-Cyclohexylmethyl-2,4,6-trichloroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexylmethyl-2,4,6-trichloroaniline involves its interaction with molecular targets through its halogenated aromatic structure. The chlorine atoms enhance the compound’s reactivity, allowing it to interact with various biological and chemical pathways. Specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloroaniline: Shares the trichloroaniline core but lacks the cyclohexylmethyl group.

    2,4,6-Tribromoaniline: Similar structure with bromine atoms instead of chlorine.

    Dibromochloroaniline: Contains a mix of bromine and chlorine atoms.

Uniqueness

N-Cyclohexylmethyl-2,4,6-trichloroaniline is unique due to the presence of the cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to its analogs .

Biological Activity

N-Cyclohexylmethyl-2,4,6-trichloroaniline is a chlorinated aromatic amine that has garnered attention due to its potential biological activities, including cytotoxicity and mutagenicity. This article synthesizes current research findings on the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from 2,4,6-trichloroaniline through the introduction of a cyclohexylmethyl group. The synthesis typically involves the chlorination of aniline followed by the introduction of the cyclohexylmethyl moiety. The preparation can be conducted using various methods including the reaction with N-chloro reagents in organic solvents .

Cytotoxicity

Research has indicated that this compound exhibits significant cytotoxic effects against various cell lines. A study evaluating its cytotoxicity on human pulmonary malignant cells (A549) and normal human foreskin fibroblasts (BJ) demonstrated varying degrees of toxicity. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency:

CompoundIC50 (A549)IC50 (BJ)Selectivity Index
This compound31.53 µMNot significant> 13.62

This data suggests that the compound exhibits a higher selectivity towards cancerous cells compared to normal cells, which is a desirable trait in anticancer drug development .

The mechanism through which this compound exerts its cytotoxic effects may involve the generation of reactive oxygen species (ROS), leading to oxidative stress in cells. The compound's structure allows it to interact with cellular components, potentially disrupting normal cellular functions and promoting apoptosis in malignant cells .

Case Studies

  • Case Study on Antioxidant Activity : A recent study investigated various chlorinated compounds including this compound for their antioxidant properties. The results indicated that while some derivatives exhibited strong antioxidant activity, others like this compound showed moderate effects compared to standard antioxidants such as ascorbic acid and Trolox .
  • Toxicological Assessment : A toxicological evaluation highlighted that exposure to this compound can lead to adverse effects such as respiratory distress and gastrointestinal irritation upon ingestion. The lethal dose for rats was reported to be approximately 2400 mg/kg . Furthermore, mutagenicity tests indicated that this compound did not cause significant genetic mutations in standard assays like the Ames test .

Properties

IUPAC Name

2,4,6-trichloro-N-(cyclohexylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3N/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h6-7,9,17H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQZKYIBVNTBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444146
Record name N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177721-94-7
Record name N-CYCLOHEXYLMETHYL-2,4,6-TRICHLOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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